molecular formula C24H21ClN2O3S B2456893 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide CAS No. 893252-01-2

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2456893
CAS No.: 893252-01-2
M. Wt: 452.95
InChI Key: AQDSQFIQIOOIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of one-pot sequential synthesis methods . For instance, new antifungal agrochemicals, derived from 2-(benzylsulfonyl)benzothiazole were synthesized by an environmentally friendly method, using water as a reaction medium . These compounds were prepared by one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides .


Chemical Reactions Analysis

The chemical reactions of a compound are determined by its functional groups and the conditions under which it is subjected. Alcohols, for example, react with the strongly acidic hydrogen halides HCl, HBr, and HI . Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained .

Scientific Research Applications

Antimicrobial Properties

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide is explored in the context of synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. A study by Darwish et al. (2014) focused on creating these compounds with potential as antimicrobial agents, emphasizing their promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Enzyme Inhibition for Therapeutic Applications

The compound's relevance extends to the synthesis of molecules with enzyme inhibitory properties, particularly in targeting beta-carbonic anhydrases from fungal pathogens, which are crucial for developing antifungal therapeutics. Güzel et al. (2010) demonstrated that substituted-phenyl-1H-indole-5-sulfonamides, sharing a structural motif with this compound, are strong inhibitors of these enzymes, offering insights into potential antifungal strategies (Güzel, Maresca, Hall, Scozzafava, Mastrolorenzo, Mühlschlegel, & Supuran, 2010).

Photoregulated Pharmaceutical Release

Another application involves the development of photoresponsive molecularly imprinted hydrogels for controlled pharmaceutical release in aqueous media. Gong, Wong, and Lam (2008) explored using azobenzene-containing functional monomers, similar in structural complexity to this compound, for fabricating hydrogels capable of photoregulated drug release, highlighting the potential for creating responsive drug delivery systems (Gong, Wong, & Lam, 2008).

Cancer Detection and Imaging

In cancer research, water-soluble near-infrared dyes related to this compound are synthesized for cancer detection using optical imaging. Pham, Medarova, and Moore (2005) developed a dye demonstrating increased quantum yield and stability, offering new avenues for non-invasive cancer detection through molecular imaging (Pham, Medarova, & Moore, 2005).

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-26(19-10-3-2-4-11-19)24(28)16-27-15-23(20-12-6-8-14-22(20)27)31(29,30)17-18-9-5-7-13-21(18)25/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDSQFIQIOOIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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